molecular formula C11H9NO3 B13815058 (Z)-1-(hydroxyimino)-4-methoxynaphthalen-2(1H)-one

(Z)-1-(hydroxyimino)-4-methoxynaphthalen-2(1H)-one

Cat. No.: B13815058
M. Wt: 203.19 g/mol
InChI Key: JREFMOMRVBPHHY-UHFFFAOYSA-N
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Description

It is characterized by the presence of a nitroso group (-NO) and a methoxy group (-OCH3) attached to a resorcinol backbone

Preparation Methods

The synthesis of 4-Nitrosoresorcinol 1-Monomethyl Ether typically involves the nitration of resorcinol followed by methylation and nitrosation. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Nitrosoresorcinol 1-Monomethyl Ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or acylating agents.

Scientific Research Applications

4-Nitrosoresorcinol 1-Monomethyl Ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrosoresorcinol 1-Monomethyl Ether involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .

Comparison with Similar Compounds

4-Nitrosoresorcinol 1-Monomethyl Ether can be compared with other nitroso and methoxy-substituted phenols:

    4-Nitrosoresorcinol: Lacks the methoxy group, leading to different reactivity and solubility properties.

    2-Nitroso-4-methoxyphenol: Has the nitroso and methoxy groups in different positions, affecting its chemical behavior and applications.

    4-Nitroso-2-methoxyphenol:

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-methoxy-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C11H9NO3/c1-15-10-6-9(13)11(12-14)8-5-3-2-4-7(8)10/h2-6,13H,1H3

InChI Key

JREFMOMRVBPHHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)N=O)O

Origin of Product

United States

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